

An In-Depth Technical Guide to SLC-(+)-Biotin and Its Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: SLC-(+)-Biotin

Cat. No.: B1458907

[Get Quote](#)

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble B-complex vitamin indispensable for life.[1] It functions as an essential coenzyme for five carboxylase enzymes in mammals, playing a pivotal role in the metabolism of fatty acids, amino acids, and glucose.[2][3][4][5] The molecular architecture of biotin features a ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain.[4][5] This structure is the basis for its remarkable biological activity and its extensive use in biotechnology. Among its eight stereoisomers, only the naturally occurring d-(+)-Biotin exhibits biological activity.[6]

The extraordinary affinity between biotin and the proteins avidin and streptavidin (dissociation constant, $K_d \approx 10^{-15}$ M) is one of the strongest non-covalent interactions known in nature.[7][8] This robust and highly specific binding has been harnessed by researchers to develop a vast array of biological tools for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[9][10]

To optimize these applications, chemical modifications to the biotin molecule have been developed. This guide focuses on a key derivative: **SLC-(+)-Biotin**. "SLC" denotes a "Straight Long Chain" spacer arm, a chemical linker that extends the biotin moiety from its point of conjugation. As we will explore, the rationale for this modification is grounded in overcoming the steric challenges inherent in the biotin-streptavidin interaction, thereby enhancing the efficiency and sensitivity of biotin-based assays.

Part 1: The Core Directive — Understanding (+)-Biotin

A comprehensive understanding of **SLC-(+)-Biotin** necessitates a firm grasp of its parent molecule, (+)-Biotin.

Chemical Structure and Stereochemistry

(+)-Biotin is a heterocyclic, sulfur-containing compound.^[4] Its structure consists of two fused rings: a tetrahydrothiophene ring and a ureido (tetrahydroimidizalone) ring.^[5] A valeric acid side chain is attached to the tetrahydrothiophene ring, which provides the carboxylic acid handle for conjugation to other molecules.

The molecule has three chiral centers, leading to eight possible stereoisomers. However, only the cis-fused, d-isomer, specifically 5-[(3a*S*,4*S*,6a*R*)-2-Oxohexahydro-1*H*-thieno[3,4-*d*]imidazol-4-yl]pentanoic acid, is biologically active.^{[4][6]} This stereospecificity is critical for its recognition by both metabolic enzymes and avidin/streptavidin binding pockets.

Caption: Chemical structure of (+)-Biotin with key functional groups highlighted.

Physicochemical Properties

The physical and chemical properties of (+)-Biotin are well-characterized and summarized below.

Property	Value	References
IUPAC Name	5-[(3a <i>S</i> ,4 <i>S</i> ,6a <i>R</i>)-2-Oxohexahydro-1 <i>H</i> -thieno[3,4- <i>d</i>]imidazol-4-yl]pentanoic acid	[4]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃ S	[4][5]
Molecular Weight	244.31 g/mol	[4]
Appearance	White crystalline needles	[4][6]
Melting Point	232-233 °C (with decomposition)	[4]
Solubility (Water)	~22 mg/100 mL at 25 °C	[4]
Solubility (Other)	Soluble in hot water and dilute alkali; sparingly soluble in ethanol and ether.	[5]

Part 2: SLC-(+)-Biotin — A Tool for Enhanced Performance

Structure and Rationale for the Spacer Arm

SLC-(+)-Biotin is a derivative where the valeric acid side chain of biotin is covalently linked to a long, flexible spacer arm. A common example is the conjugation to 11-aminoundecanoic acid, resulting in the IUPAC name 11-[5-[(3a*S*,4*S*,6a*R*)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-*d*]imidazol-4-yl]pentanoylamino]undecanoic acid.[11][12]

Property	Value	References
IUPAC Name	11-[5-[(...)]pentanoylamino]undecanoic acid	[11][12]
Molecular Formula	C ₂₁ H ₃₇ N ₃ O ₄ S	[11]
Molecular Weight	427.60 g/mol	[12]

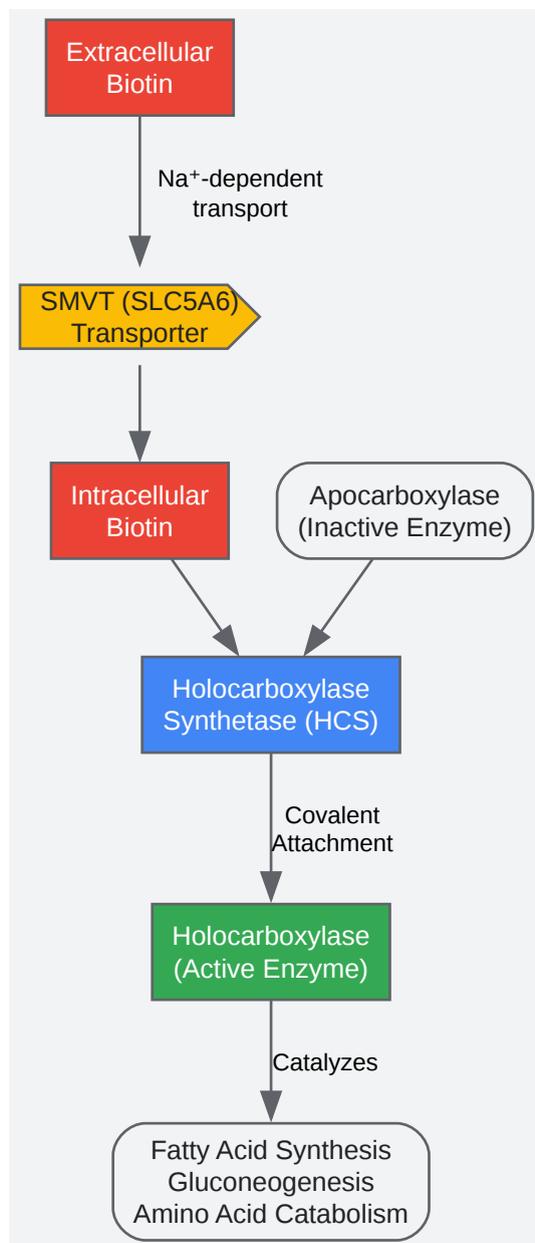
Causality Behind Experimental Choice: The primary reason for incorporating a long spacer arm is to mitigate steric hindrance.[13][14] The biotin-binding site on avidin and streptavidin is located relatively deep within the protein's quaternary structure.[15] When biotin is directly attached to a large biomolecule (like an antibody or enzyme), the bulk of that molecule can physically block the biotin moiety from efficiently accessing this binding pocket.[16] A long, flexible spacer arm, such as the 11-carbon chain in SLC-Biotin, extends the biotin tag away from the surface of the labeled molecule.[17] This increased distance reduces the steric clash, allowing for more efficient and stable binding to streptavidin, which in turn leads to increased signal detection in assays and higher yields in affinity purification.

Caption: Conceptual diagram of **SLC-(+)-Biotin**, highlighting the core biotin and the spacer arm.

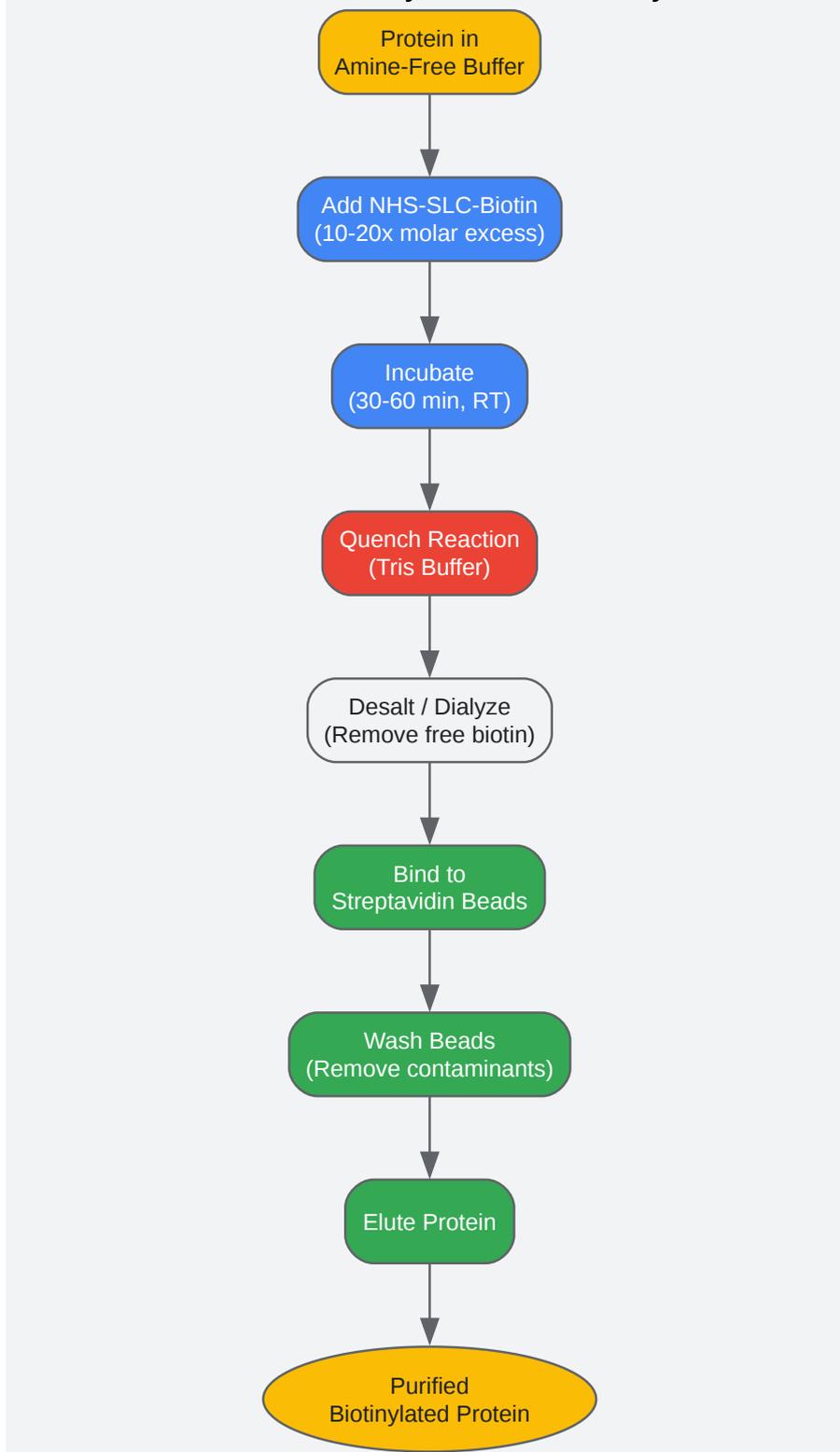
Biological Uptake and Function

Like its parent molecule, **SLC-(+)-Biotin's** biological relevance is tied to cellular uptake mechanisms. Biotin is transported into mammalian cells via the Sodium-dependent Multivitamin Transporter (SMVT), the product of the SLC5A6 gene.[18][19][20][21] This transporter, expressed in tissues like the intestine, liver, and brain, is responsible for the Na⁺-dependent uptake of biotin, pantothenic acid (vitamin B5), and lipoic acid.[18][20][22] The ability of biotin derivatives to be recognized by SMVT is a key consideration in the design of biotin-conjugated drugs for targeted delivery.[20][22]

Once inside the cell, the biotin moiety functions as a covalently-bound prosthetic group for carboxylase enzymes.[3][23][24] The enzyme holocarboxylase synthetase (HCS) catalyzes the attachment of biotin to a specific lysine residue on apocarboxylases, converting them into their active holo-enzyme forms.[2] These enzymes, including Acetyl-CoA carboxylase (ACC) and Pyruvate carboxylase (PC), are critical for essential metabolic pathways.[2][3][24]



Workflow for Protein Biotinylation and Affinity Purification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for amine-reactive biotinylation and subsequent affinity capture.

Conclusion

SLC-(+)-Biotin represents a critical refinement of a fundamental biotechnological tool. By incorporating a long-chain spacer, it directly addresses the issue of steric hindrance, a common limiting factor in biotin-streptavidin based applications. This simple yet elegant modification enhances the accessibility of the biotin moiety, leading to improved binding efficiency, greater sensitivity in detection assays, and higher recovery rates in purification protocols.

Understanding the chemical principles of the core biotin molecule, the rationale for the SLC modification, and the detailed methodologies for its use empowers researchers, scientists, and drug development professionals to leverage the full potential of the biotin-streptavidin system in their work.

References

- Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [\[Link\]](#)
- Huber, M., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. *Proteomics*, 4(8), 2296-9. Available at: [\[Link\]](#)
- de Carvalho, J. F., & Quick, M. (2011). The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications. *The Journal of general physiology*, 137(6), 487–492. Available at: [\[Link\]](#)
- Current Protocols in Molecular Biology. (n.d.). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Wiley Online Library. Retrieved January 20, 2026, from [\[Link\]](#)
- Said, H. M., et al. (2016). Role of the sodium-dependent multivitamin transporter (SMVT) in the maintenance of intestinal mucosal integrity. *American Journal of Physiology-Gastrointestinal and Liver Physiology*, 311(5), G929-G937. Available at: [\[Link\]](#)
- Vadlapudi, A. D., et al. (2012). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. *Current drug targets*, 13(7), 994–1003. Available at: [\[Link\]](#)

- Wikipedia. (n.d.). Sodium-dependent multivitamin transporter. Wikipedia. Retrieved January 20, 2026, from [[Link](#)]
- PubChem. (n.d.). **SLC-(+)-Biotin**. National Center for Biotechnology Information. Retrieved January 20, 2026, from [[Link](#)]
- Medications & Nutrition. (2023). Sodium Multivitamin Transporter and pharmaconutrition. Medications & Nutrition. Retrieved January 20, 2026, from [[Link](#)]
- Zempleni, J., et al. (2009). Biotin and biotinidase deficiency. Expert review of endocrinology & metabolism, 4(6), 715–724. Available at: [[Link](#)]
- ResearchGate. (2014). Can you answer my questions about the spacer arm in ez-link biotin? ResearchGate. Retrieved January 20, 2026, from [[Link](#)]
- Estevez, M. C., et al. (2012). Steric Crowding Effects on Target Detection in an Affinity Biosensor. Sensors (Basel, Switzerland), 12(1), 894–909. Available at: [[Link](#)]
- protocols.io. (2023). Surface protein biotinylation. protocols.io. Retrieved January 20, 2026, from [[Link](#)]
- Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and molecular life sciences : CMLS, 70(5), 863–891. Available at: [[Link](#)]
- Dang, T., et al. (2019). Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. Journal of microbiology & biology education, 20(2), 20.2.49. Available at: [[Link](#)]
- Reversible biotinylation of purified proteins for measuring protein–protein interactions. (2016). MethodsX, 3, 27–34. Available at: [[Link](#)]
- G-Biosciences. (n.d.). Sulfo-NHS-SS-Biotin. G-Biosciences. Retrieved January 20, 2026, from [[Link](#)]
- The Organic Chemistry Tutor. (2019). Biotin Carboxylation Mechanism. YouTube. Available at: [[Link](#)]

- Sugawara, K., et al. (n.d.). Effect of the Steric Hindrance and Alkyl Chain of a Biotin Derivative to Avidin-Biotin Binding. ResearchGate. Retrieved January 20, 2026, from [[Link](#)]
- ResearchGate. (2025). Bound biotin-neutravidin inducing steric hindrance used for controlling bioactivity of bradykinin linked with biotin. ResearchGate. Retrieved January 20, 2026, from [[Link](#)]
- Boster Biological Technology. (2023). Avidin-Biotin Interaction: Applications & Benefits in Research. Boster Bio. Retrieved January 20, 2026, from [[Link](#)]
- Bio-Rad. (n.d.). Fluorescently Labeled Streptavidin for Flow Cytometry. Bio-Rad Antibodies. Retrieved January 20, 2026, from [[Link](#)]
- Brinkley, M. A., et al. (1996). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Journal of biomolecular techniques : JBT, 6(1), 25–33. Available at: [[Link](#)]
- Wikipedia. (n.d.). Biotin. Wikipedia. Retrieved January 20, 2026, from [[Link](#)]
- Wikipedia. (n.d.). Biotin carboxylase. Wikipedia. Retrieved January 20, 2026, from [[Link](#)]
- G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinking Reagents. G-Biosciences. Retrieved January 20, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Labeling Antibodies with N -Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. ResearchGate. Retrieved January 20, 2026, from [[Link](#)]
- Jitrapakdee, S., et al. (2008). The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase. The international journal of biochemistry & cell biology, 40(6-7), 1131–1143. Available at: [[Link](#)]
- ResearchGate. (2025). Studies on the biotin-binding sites of avidin and streptavidin. A chemically induced dynamic nuclear polarization investigation of the status of tyrosine residues. ResearchGate. Retrieved January 20, 2026, from [[Link](#)]
- Xi'an Lyphar Biotech Co., Ltd. (2023). Chemical Structure and Physical Properties of Biotin. YouTube. Available at: [[Link](#)]

- Google Patents. (n.d.). CN109134541B - Long-chain biotin marker and preparation method and application thereof. Google Patents.
- Nap, R. J., et al. (2009). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. The Journal of chemical physics, 131(21), 215101. Available at: [[Link](#)]
- Nanocs. (n.d.). LC-(+)-Biotin. Nanocs. Retrieved January 20, 2026, from [[Link](#)]
- Cleveland Clinic. (2025). Biotin: What Are the Benefits? And Do You Really Need Supplements?. Cleveland Clinic Health Essentials. Retrieved January 20, 2026, from [[Link](#)]
- Slideshare. (n.d.). Chemical and physical properties of biotin. Slideshare. Retrieved January 20, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. health.clevelandclinic.org [health.clevelandclinic.org]
2. researchgate.net [researchgate.net]
3. Structure and function of biotin-dependent carboxylases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Biotin - Wikipedia [en.wikipedia.org]
5. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]
6. Chemical and physical properties of biotin | PPSX [slideshare.net]
7. med.upenn.edu [med.upenn.edu]
8. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
9. goldbio.com [goldbio.com]
10. bosterbio.com [bosterbio.com]
11. SLC-(+)-Biotin | C21H37N3O4S | CID 77078243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Effect of the Steric Hindrance and Alkyl Chain of a [research.amanote.com]
- 17. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]
- 22. medicationsandnutrition.com [medicationsandnutrition.com]
- 23. Biotin carboxylase - Wikipedia [en.wikipedia.org]
- 24. The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to SLC-(+)-Biotin and Its Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1458907#slc-biotin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com